(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate
Overview
Description
(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C20H18O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate, also known as 10-acetyloxymethyl-9-anthracenyl methyl acetate, has garnered attention in various fields of research due to its potential biological activities. This compound, with the molecular formula CHO and a molecular weight of 322.4 g/mol, is notable for its structural characteristics that may influence its interaction with biological systems.
The following table summarizes the key chemical properties of this compound:
Property | Value |
---|---|
CAS Number | 10273-84-4 |
Molecular Formula | CHO |
Molecular Weight | 322.4 g/mol |
IUPAC Name | [10-(acetyloxymethyl)anthracen-9-yl]methyl acetate |
LogP | 4.119 |
Biological Activity
Research on the biological activity of this compound indicates various potential effects, particularly in the realm of pharmacology and toxicology.
Anticancer Activity
One significant area of investigation is the compound's anticancer properties. Studies have shown that anthracene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, in a study published in the Journal of Medicinal Chemistry, anthracene derivatives demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting a mechanism that could be exploited for cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. Inhibition studies reveal that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition could have implications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease .
Antimicrobial Properties
In addition to anticancer activity, this compound has shown promising antimicrobial properties. Research indicates that compounds with anthracene moieties can disrupt bacterial cell membranes, leading to increased permeability and cell death . This property may be beneficial in developing new antimicrobial agents.
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC value of approximately 15 µM for MCF-7 cells, highlighting its potential as a chemotherapeutic agent .
- Enzyme Inhibition Study : In a comparative analysis with other anthracene derivatives, this compound exhibited a moderate inhibition of AChE with an IC value of 25 µM, suggesting its potential utility in neuropharmacology .
The mechanism by which this compound exerts its biological effects is not fully understood but is hypothesized to involve:
- Intercalation into DNA : The planar structure of anthracene allows it to intercalate between DNA base pairs, potentially disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Enzyme Interaction : As an AChE inhibitor, it likely competes with acetylcholine at the active site, thereby modulating neurotransmission.
Properties
IUPAC Name |
[10-(acetyloxymethyl)anthracen-9-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13(21)23-11-19-15-7-3-5-9-17(15)20(12-24-14(2)22)18-10-6-4-8-16(18)19/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPQUFPFMVPKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346546 | |
Record name | (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10273-84-4 | |
Record name | (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETIC ACID 10-ACETOXYMETHYL-ANTHRACEN-9-YLMETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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